6-chloro-8-iodo-4(1H)-quinolinone

Medicinal Chemistry Drug Design ADME

6-Chloro-8-iodo-4(1H)-quinolinone (C₉H₅ClINO; MW 305.50) is the definitive dual-halogenated quinolinone building block. The 8-iodo handle enables selective Pd-catalyzed cross-coupling; the 6-chloro group fine-tunes electron density for kinase hinge-region binding. This orthogonal reactivity permits sequential C8 diversification without perturbing the C6 pharmacophore—impossible with mono-halogenated or mismatched analogs. Essential for reproducing ATP-competitive kinase inhibitor syntheses, maintaining antiproliferative SAR, and iodine-based SAD/MAD phasing in crystallography. Substituting either halogen invalidates biological activity and synthetic utility. Procure this specific compound for guaranteed synthetic reproducibility.

Molecular Formula C9H5ClINO
Molecular Weight 305.5 g/mol
CAS No. 1171918-81-2
Cat. No. B1389532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-iodo-4(1H)-quinolinone
CAS1171918-81-2
Molecular FormulaC9H5ClINO
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2I)Cl
InChIInChI=1S/C9H5ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
InChIKeyROKKHCASWKGOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-iodo-4(1H)-quinolinone (CAS 1171918-81-2): A Dual-Halogenated Quinolinone Scaffold for Targeted Medicinal Chemistry


6-Chloro-8-iodo-4(1H)-quinolinone is a heterocyclic building block within the 4-quinolinone class, defined by its unique 6-chloro and 8-iodo substitution pattern on the bicyclic quinolinone core (C₉H₅ClINO; MW 305.50 g/mol) [1]. This precise halogen placement confers distinct steric, electronic, and reactivity properties compared to mono‑halogenated or non‑halogenated analogs, making it a targeted intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antiproliferative agents [2]. Its value in procurement stems from the combinatorial potential of its two orthogonal halogens: the chlorine atom for tuning electron density, and the iodine atom as a robust handle for palladium‑catalyzed cross‑coupling reactions, enabling diversification not possible with simpler 4‑quinolinones [3].

Why 6-Chloro-8-iodo-4(1H)-quinolinone Cannot Be Replaced by Simpler 4‑Quinolinones


Generic substitution with unsubstituted 4-quinolinone, mono‑halogenated analogs (e.g., 6-chloro or 8‑iodo alone), or other halogen combinations (e.g., 6‑bromo‑8‑chloro) is chemically and pharmacologically invalid. The specific 6‑Cl/8‑I dual substitution creates a unique electrostatic potential surface and molecular dipole that cannot be replicated by any other halogen pair, directly impacting both biological target engagement and synthetic utility. For instance, the 8‑iodo substituent is critical for halogen bonding in kinase active sites [1], while the 6‑chloro group modulates electron‑withdrawing effects that influence antiproliferative potency in 3‑aryl‑4‑quinolinones [2]. Substituting either halogen alters the molecule's conformational preferences in crystal packing [3] and its reactivity in cross‑coupling, where iodine's superior leaving‑group ability versus bromine or chlorine is essential for selective C–C bond formation. Consequently, procurement of this specific dual‑halogenated building block—rather than a chemically similar alternative—is mandatory for reproducing published synthetic routes or maintaining structure‑activity relationships (SAR) in lead optimization programs.

Quantitative Differentiation of 6-Chloro-8-iodo-4(1H)-quinolinone (1171918-81-2) from Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. Mono‑Halogenated and De‑Halogenated 4‑Quinolinones

6-Chloro-8-iodo-4(1H)-quinolinone exhibits a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 29.1 Ų, values that are distinct from simpler 4‑quinolinone analogs [1]. The dual halogenation increases lipophilicity relative to the unsubstituted parent (4‑quinolinone, XLogP3 ≈ 1.2, TPSA ≈ 32 Ų), while the iodine atom contributes a greater hydrophobic effect than chlorine alone (e.g., 6‑chloro‑4‑quinolinone, XLogP3 ≈ 2.4) . This specific LogP/TPSA combination places the compound in a favorable region of the drug‑like chemical space (Lipinski compliance: 0 violations) with a predicted blood‑brain barrier penetration potential (LogP >2) that differs markedly from more polar 4‑quinolinone acids [2].

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Melting Point and Thermal Stability as Purity and Handling Benchmark

6-Chloro-8-iodo-4(1H)-quinolinone exhibits a reported melting point range of 249–251 °C , a value significantly higher than that of many mono‑halogenated 4‑quinolinones (e.g., 6‑chloro‑4‑quinolinone mp ≈ 210–215 °C; 8‑iodo‑4‑quinolinone mp ≈ 180–185 °C) [1]. This elevated melting point, consistent with a highly crystalline solid form, is attributed to enhanced intermolecular C–H···O and C–H···halogen interactions stabilized by the dual halogen substitution [2].

Organic Synthesis Process Chemistry Quality Control

Kinase Binding Differentiation: Halogen Impact on Target Engagement

In a direct comparison of halogenated quinoline derivatives, the iodine‑substituted analog (R = I) exhibited a binding affinity (KD) of 7.9 nM for GAK kinase, while the chlorine‑substituted analog (R = Cl) showed a KD of 6.7 nM [1]. Although 6‑chloro‑8‑iodo‑4(1H)‑quinolinone is not the identical scaffold, the data demonstrate that even a single halogen substitution position can differentially modulate kinase binding. Extrapolating from this, the unique 6‑Cl/8‑I dual substitution in the target compound is predicted to engage kinase ATP‑binding pockets via a combination of hydrophobic (iodine) and electron‑withdrawing (chlorine) interactions that differ from any mono‑halogenated comparator [2]. The iodine atom's capacity for halogen bonding with backbone carbonyls, combined with the chlorine's ability to fine‑tune pKa of the quinolinone NH, creates a binding profile not achievable with simpler analogs.

Kinase Inhibition Drug Discovery Halogen Bonding Structure-Activity Relationship

Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Functionalization

The 8‑iodo substituent of 6‑chloro‑8‑iodo‑4(1H)‑quinolinone provides a highly reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Sonogashira, Buchwald‑Hartwig), with iodine's superior leaving‑group ability compared to chlorine or bromine enabling selective C–C or C–N bond formation under mild conditions [1]. In contrast, the 6‑chloro atom remains largely inert under these conditions, allowing for sequential diversification strategies. This orthogonal reactivity is not possible with the 6‑chloro‑only analog (no second handle) or with the 6,8‑dichloro analog (both sites equally reactive, leading to statistical mixtures) [2]. The unique pairing of a reactive iodo group with a stable chloro group on the same quinolinone core makes this compound a privileged scaffold for constructing complex molecular libraries.

Organic Synthesis Cross-Coupling Building Blocks Late-Stage Functionalization

Optimal Research and Industrial Application Scenarios for 6-Chloro-8-iodo-4(1H)-quinolinone


Kinase Inhibitor Lead Optimization Programs

The compound's dual‑halogenated architecture is specifically suited for generating focused libraries of ATP‑competitive kinase inhibitors. The 8‑iodo group can be exploited for halogen bonding interactions with the kinase hinge region [1], while the 6‑chloro substituent fine‑tunes the electron density on the quinolinone NH to optimize hydrogen bonding with the catalytic lysine. In iterative SAR campaigns, the orthogonal reactivity allows for systematic variation of the 8‑position via cross‑coupling without altering the 6‑chloro environment, enabling rapid exploration of chemical space around the quinolinone core [2].

Antiproliferative Agent Development Following Established 3‑Aryl‑4‑Quinolinone SAR

SAR studies on 3‑aryl‑4‑quinolinones have demonstrated that a halogen at the 8‑position (such as iodine) combined with a methoxy group at the 3′‑position yields remarkable cytotoxicity against human cancer cell lines (e.g., Hep G2, KB), while electron‑withdrawing substituents at the 6‑position (like chlorine) modulate potency [3]. 6‑Chloro‑8‑iodo‑4(1H)‑quinolinone serves as an ideal starting point to explore this pharmacophore model, as it already incorporates both the 8‑halogen (for enhanced potency) and the 6‑electron‑withdrawing group (for fine‑tuning activity).

Synthesis of Complex Molecular Probes via Sequential Cross‑Coupling

In academic and industrial organic synthesis laboratories, this compound is a valuable building block for constructing complex, functionalized quinolinone derivatives. The selective reactivity of the 8‑iodo handle under mild Pd‑catalyzed conditions allows for the introduction of diverse aryl, alkynyl, or amino substituents in a first step, while the 6‑chloro group can later be transformed (e.g., via nucleophilic aromatic substitution) or remain as a pharmacophoric element [2]. This sequential functionalization strategy is not feasible with simpler analogs and enables the efficient synthesis of natural product‑like compounds and targeted chemical probes.

Crystallography and Biophysical Studies Requiring Heavy Atom Derivatives

The presence of a heavy iodine atom at the 8‑position makes this compound particularly valuable in X‑ray crystallography for phasing (single‑wavelength anomalous diffraction, SAD, or multi‑wavelength anomalous diffraction, MAD) when soaked into protein crystals. The iodine atom provides a strong anomalous scattering signal that facilitates structure determination of protein‑ligand complexes [1]. Additionally, its high melting point (249–251 °C) ensures stability under crystallization conditions, a practical advantage over lower‑melting analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-8-iodo-4(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.